![molecular formula C25H18N4O6 B11272528 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11272528.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound “7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that features multiple functional groups, including a benzodioxole, oxadiazole, and tetrahydroquinazoline. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, oxadiazole, and tetrahydroquinazoline moieties. Typical synthetic routes might include:
Formation of Benzodioxole: This could involve the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole: This might be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Tetrahydroquinazoline: This could involve the condensation of anthranilic acid derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety might be susceptible to oxidation under certain conditions.
Reduction: The oxadiazole ring could potentially be reduced to form different functional groups.
Substitution: Various positions on the molecule might undergo substitution reactions, particularly the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Oxadiazole Derivatives: Compounds such as furazolidone, which has antimicrobial properties.
Tetrahydroquinazoline Derivatives: Compounds like methaqualone, which has sedative and hypnotic effects.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
The compound 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer treatment. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinazoline core : Known for its diverse biological activities.
- Oxadiazole moiety : Often associated with enhanced pharmacological properties.
- Benzodioxole group : Imparts additional biological activity due to its unique electronic properties.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₃N₃O₄
- Molecular Weight : 299.28 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The synthesized compound was evaluated for its in vitro cytotoxicity against various cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
Cytotoxicity Results
The results from cytotoxicity assays are summarized in Table 1.
Compound | HePG-2 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | HCT-116 IC50 (µM) |
---|---|---|---|---|
7 | 29.47 ± 2.7 | 45.20 ± 2.9 | 53.10 ± 3.2 | 27.05 ± 2.2 |
9 | 17.35 ± 1.8 | Not reported | Not reported | Not reported |
From the data, it is evident that the compound exhibits moderate to potent anticancer activity, particularly against colorectal carcinoma with an IC50 value of 27.05 µM, indicating significant potential for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects appears to involve the following pathways:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Targeting Kinases : Similar compounds have been shown to inhibit specific kinases such as c-Src and Abl at low concentrations, which play crucial roles in tumor growth and survival .
Case Studies
In a recent study focusing on the synthesis and evaluation of quinazoline derivatives, researchers found that compounds similar to the one discussed demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:
Properties
Molecular Formula |
C25H18N4O6 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
GUOWDOGVKBVSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Origin of Product |
United States |
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